Superior Antimalarial Potency of SkD Against Chloroquine-Resistant P. falciparum Compared to Quassin
Simalikalactone D (SkD) demonstrates exceptional in vitro potency against the chloroquine-resistant FcB1 strain of Plasmodium falciparum, with an IC50 of 10 nM [1]. This is a 15-fold improvement over the related quassinoid quassin, which has a reported IC50 of 150 nM (0.15 µM) against the same parasite [2]. The quantitative difference is directly relevant for projects requiring high potency against drug-resistant malaria strains.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (0.01 µM) |
| Comparator Or Baseline | Quassin: IC50 = 150 nM (0.15 µM) |
| Quantified Difference | 15-fold higher potency (SkD is 15x more potent than quassin) |
| Conditions | In vitro assay against chloroquine-resistant FcB1 strain of Plasmodium falciparum |
Why This Matters
For research groups focused on novel antimalarial leads, this 15-fold potency advantage against a drug-resistant strain makes SkD a more promising starting point for development than quassin.
- [1] Bertani, S., Houël, E., Stien, D., Chevolot, L., Jullian, V., Garavito, G., Bourdy, G., & Deharo, E. (2006). Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae). Journal of Ethnopharmacology, 108(1), 155-157. View Source
- [2] Mishra, K., Dash, A. P., Swain, B. K., & Dey, N. (2009). Plasmodium falciparum: In vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin. Experimental Parasitology, 121(4), 313-317. View Source
